molecular formula C13H13NOS B8379575 2-(Benzylthio)-5-methoxypyridine

2-(Benzylthio)-5-methoxypyridine

Cat. No.: B8379575
M. Wt: 231.32 g/mol
InChI Key: HZHXEBCOTYYEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-5-methoxypyridine is a pyridine derivative featuring a benzylthio (-S-CH₂C₆H₅) group at the 2-position and a methoxy (-OCH₃) group at the 5-position.

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-benzylsulfanyl-5-methoxypyridine

InChI

InChI=1S/C13H13NOS/c1-15-12-7-8-13(14-9-12)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

HZHXEBCOTYYEFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)SCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key differences between 2-(Benzylthio)-5-methoxypyridine and structurally related compounds, based on substituent effects, synthesis, and biological activity:

Compound Substituents Synthesis Yield Biological Activity Molecular Weight Key Properties
This compound 2-benzylthio, 5-methoxy Not reported Not studied ~245.3 (calculated) Electron-donating (methoxy), bulky (benzylthio)
2-(Benzylthio)-6-oxo-1,6-dihydropyrimidine (4n) 2-benzylthio, 6-oxo 85% Antibacterial (MIC: 8–16 µg/mL for S. aureus) ~300 (estimated) Pyrimidine core, hydrogen-bonding capability
2-Fluoro-5-(methylthio)pyridine 2-fluoro, 5-methylthio Not reported Not reported 143.18 Electron-withdrawing (fluoro), smaller thioether
5-Bromo-3-iodo-2-methoxy-pyridine 5-bromo, 3-iodo, 2-methoxy Not reported Not reported 310.92 (calculated) Halogenated, steric hindrance
Key Observations :

Substituent Effects: Benzylthio vs. Methylthio: The benzylthio group in the target compound introduces greater steric bulk compared to methylthio (as in 2-fluoro-5-(methylthio)pyridine), which may reduce solubility but enhance binding affinity in hydrophobic environments . Methoxy vs.

Synthetic Accessibility :

  • Analogues like 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines are synthesized via multicomponent reactions involving aldehydes and S-benzylisothiourea, achieving yields >80% . Similar methods may apply to this compound by substituting 5-methoxy pyridine precursors.

Biological Activity :

  • Benzylthio-containing pyrimidines (e.g., compound 6m in ) exhibit potent antibacterial activity against S. aureus and E. coli (MIC: 8–16 µg/mL), suggesting that the benzylthio moiety may enhance membrane penetration or target binding. Pyridine derivatives with analogous groups warrant similar investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.